7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol
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Overview
Description
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol: is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxirane ring fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol typically begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and epichlorohydrin.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry:
- 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol is primarily based on its reactivity due to the presence of the hydroxyl group and the spirocyclic structure. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the spirocyclic structure imparts unique steric and electronic properties that influence its reactivity.
Molecular Targets and Pathways:
- The compound may interact with various enzymes and receptors in biological systems, leading to potential therapeutic effects. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-Oxaspiro[3.3]heptan-5-ol: Similar structure but lacks the dimethyl groups at the 7-position.
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness:
- The presence of the dimethyl groups at the 7-position and the hydroxyl group at the 5-position makes 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol unique in terms of its reactivity and potential applications. The spirocyclic structure also imparts unique steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxaspiro[3.3]heptan-5-ol |
InChI |
InChI=1S/C8H14O2/c1-7(2)3-6(9)8(7)4-10-5-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
WRABRMFMSWGVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C12COC2)O)C |
Origin of Product |
United States |
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